![molecular formula C6H8Cl2N4O B15132925 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminopropan-1-ol. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dioxane, dichloroethane.
Bases: Sodium carbonate, potassium carbonate.
Conditions: Reflux, microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a triazine derivative with an amino group, while substitution with an alcohol can yield an ether derivative .
Wissenschaftliche Forschungsanwendungen
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable derivatives with biological activity.
Materials Science: It is used in the synthesis of polymers and resins, providing enhanced stability and resistance to degradation.
Biological Research: The compound is used in molecular biology for the modification of biomolecules and the study of enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to the inhibition of their activity . This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Similar in structure but with methoxy groups instead of amino and hydroxyl groups.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene moiety, making it useful in fluorescence studies.
Uniqueness
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H8Cl2N4O |
|---|---|
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H8Cl2N4O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H,9,10,11,12) |
InChI-Schlüssel |
GIXZRCZEZPOECW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


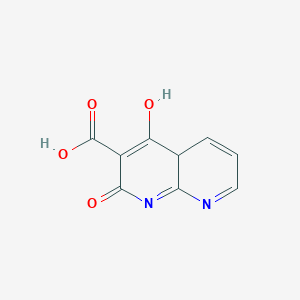

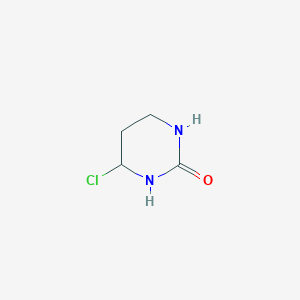
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
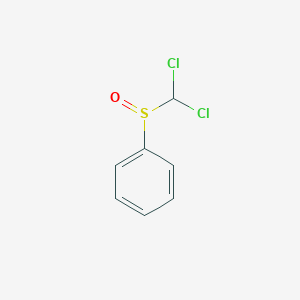

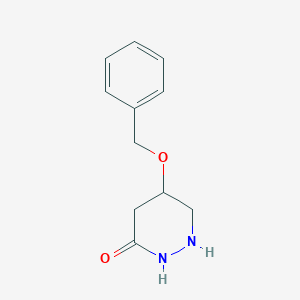
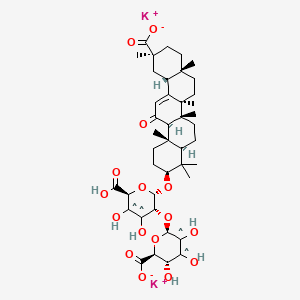
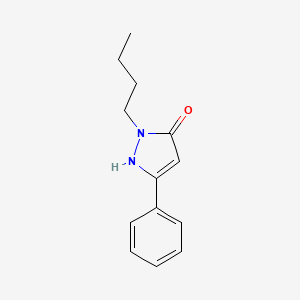
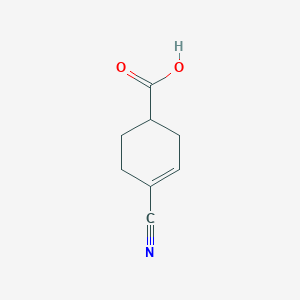

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)


